molecular formula C13H13N3O2 B14938485 N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide

N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B14938485
M. Wt: 243.26 g/mol
InChI Key: GCJQNIIAVODCBU-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a methoxyphenyl group attached to an acetamide backbone, with two cyanomethyl groups attached to the nitrogen atom. Its molecular formula is C12H12N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with cyanomethylating agents under controlled conditions. One common method involves the use of sodium cyanide and formaldehyde in the presence of a base to introduce the cyanomethyl groups. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or other alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of substituted phenylacetamides with various functional groups.

Scientific Research Applications

N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide involves its interaction with molecular targets through its functional groups. The cyanomethyl groups can participate in nucleophilic or electrophilic reactions, while the methoxyphenyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide: Similar structure but with a nitro group, which can alter its reactivity and applications.

    N,N-bis(cyanomethyl)-4-methoxybenzamide:

Uniqueness

N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both cyanomethyl and methoxyphenyl groups allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C13H13N3O2/c1-18-12-4-2-11(3-5-12)10-13(17)16(8-6-14)9-7-15/h2-5H,8-10H2,1H3

InChI Key

GCJQNIIAVODCBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N(CC#N)CC#N

Origin of Product

United States

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